molecular formula C10H9ClN4 B1395137 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine CAS No. 1219957-80-8

6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine

Cat. No. B1395137
M. Wt: 220.66 g/mol
InChI Key: DJWINMRNCRGELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine is a chemical compound with the molecular formula C10H9ClN4 . It’s a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine, has been reported in several studies . One common method involves the reaction of 1,3-dicarbonyl compounds with 5-aminopyrazole . Another approach involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene under Sonogashira coupling conditions .


Molecular Structure Analysis

The molecular structure of 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine is characterized by a pyrimidine ring attached to a pyridine ring via a methylene bridge, with a chlorine atom attached to the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidine derivatives, including 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine, can undergo various chemical reactions. For instance, they can react with 1,3-dicarbonyl compounds, enaminonitriles, alkynes, and (trimethylsilyl) acetylene . The specific reactions and products depend on the reaction conditions and the specific substituents on the pyrimidine ring .


Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine is 220.66 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Insecticidal and Acaricidal Evaluation

Pyrimidinamine derivatives, such as 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine, have shown promising results in insecticidal and acaricidal activities. Compounds in this category exhibited remarkable activities against pests like Aphis fabae and Tetranychus cinnabarinus, with some showing superior potency compared to commercial insecticides like imidacloprid and spirotetramat (Zhang et al., 2019).

Corrosion Inhibition

Pyrimidine derivatives have been synthesized as corrosion inhibitors for metals in acidic solutions. Research shows that these derivatives act as mixed-type inhibitors with predominant cathodic effectiveness, demonstrating good inhibition performance in protecting mild steel in highly acidic environments (Hou et al., 2019).

Antibacterial and Antifungal Efficacy

Studies on pyrimidinamine derivatives have revealed their effectiveness in combating bacterial and fungal infections. Synthesized compounds in this category have been evaluated for antibacterial and antifungal activities, showing potential as microbicidal agents (Patel & Mehta, 2010).

Material Science Applications

Pyrimidinamine derivatives have applications in material science, such as in the preparation of thermally stable, low dielectric constant polyimide and related nanofoams. These materials are characterized by excellent thermal stability and dielectric properties, making them suitable for various industrial applications (Aram & Mehdipour‐Ataei, 2013).

Molecular Structure Analysis

These compounds have been the subject of structural and electronic studies, shedding light on their molecular configurations and properties. Such research is crucial for understanding their reactivity and potential applications in various fields, including pharmacology and industrial chemistry (Nguyen & Tureček, 1997).

Nonlinear Optical Properties

Pyrimidinamine derivatives exhibit promising nonlinear optical (NLO) properties. They have been studied for their potential in optoelectronic applications due to their structural parameters, electronic properties, and significant NLO character (Hussain et al., 2020).

properties

IUPAC Name

6-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-4-10(15-7-14-9)13-6-8-2-1-3-12-5-8/h1-5,7H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWINMRNCRGELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.